2,4-Difluorophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of difluorophenylacetic acid derivatives often involves halogenated precursors and employs strategies like the Grignard reaction, substitution reactions, and catalytic processes. For instance, compounds such as 3,5-Difluorophenylacetic acid have been prepared from difluoro-bromobenzene using Grignard reactions, demonstrating a method that could potentially be adapted for 2,4-difluorophenylacetic acid (Lin Yuan-bin, 2007). Additionally, Suzuki cross-coupling reactions have been employed to synthesize related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, highlighting a potential pathway for synthesizing 2,4-difluorophenylacetic acid (Deng Ji-hua, 2008).
Molecular Structure Analysis
The molecular structure of difluorophenylacetic acid derivatives is characterized by the presence of fluorine atoms which influence the electronic properties and reactivity of the molecule. Techniques such as IR, NMR, and X-ray crystallography are crucial in determining the structure and conformational preferences of these compounds. For example, studies on related fluorinated compounds have utilized NMR and X-ray crystallography to elucidate their structure, indicating similar analytical methods could be applied to 2,4-difluorophenylacetic acid for detailed structural analysis (Sakai et al., 2000).
Scientific Research Applications
Agricultural Herbicide : 2,4-D is primarily used as a selective herbicide. It kills dicotyledonous plants (dicots) without affecting monocots by mimicking natural auxin, leading to abnormal growth and plant death in sensitive dicots (Song, 2014).
Impact on Plant Metabolism : Research has shown that 2,4-D treatment significantly alters the phenotype and metabolism of cucumber fruits, affecting pathways like methionine metabolism, citric acid cycle, and flavonoid metabolism (Hu et al., 2019).
Genotoxic Effects in Plants : In maize seedlings, increasing concentrations of 2,4-D cause decreased root length, increased total soluble protein levels, and genotoxic effects, such as the loss of normal bands and altered genomic template stability (Aksakal et al., 2013).
Health Risks in Mammals : Low concentrations of 2,4-D can induce cell transformation and genotoxic effects in mammalian cells, posing potential hazards to human health (Maire et al., 2007).
Detoxification in Plants : Studies on radioactive 2,4-D in bean plants reveal a complex detoxification mechanism involving sugars and other chemicals in its translocation and metabolism (Jaworski et al., 1955).
Water Contamination and Remediation : Efforts to develop efficient methods for removing 2,4-D from contaminated water sources are ongoing to address water contamination issues (EvyAliceAbigail et al., 2017).
Cancer Risk : High exposure to 2,4-D herbicide is associated with an increased risk of non-Hodgkin lymphoma (Smith et al., 2017).
Environmental Bioremediation : Novosphingobium strain DY4 effectively biodegrades 2,4-D in contaminated soil, although its impact on the soil microbial community structure is minimal (Dai et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZIGHNRLZBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230975 | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenylacetic acid | |
CAS RN |
81228-09-3 | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81228-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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